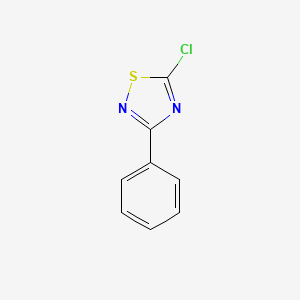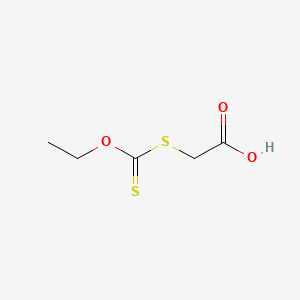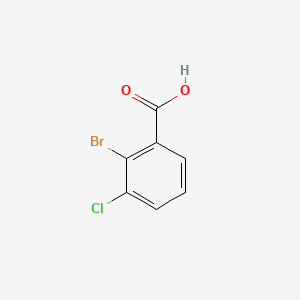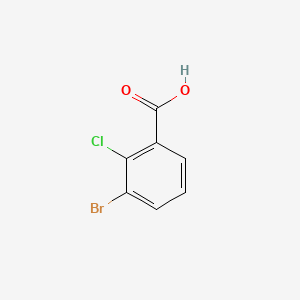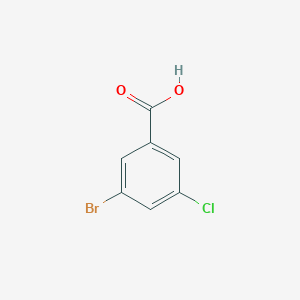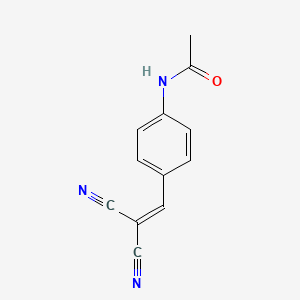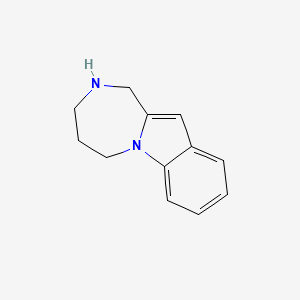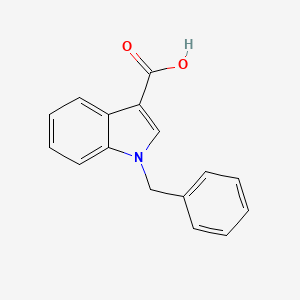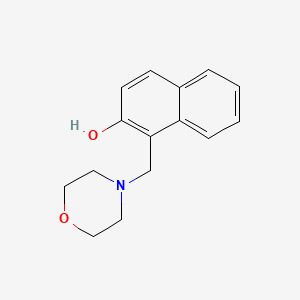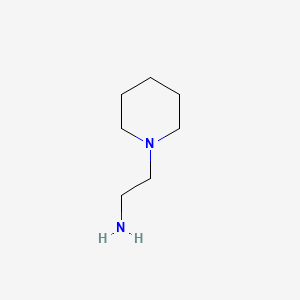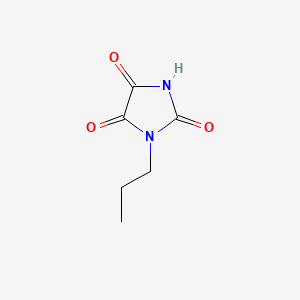
1-プロピルイミダゾリジン-2,4,5-トリオン
説明
1-Propylimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . It is a derivative of imidazolidine-2,4,5-trione, characterized by the presence of a propyl group at the first position of the imidazolidine ring.
科学的研究の応用
1-Propylimidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
Target of Action
This compound belongs to the class of imidazoles, which are known to interact with a diverse range of targets and are utilized in various applications
Mode of Action
Imidazoles, in general, are known for their versatility and utility in a number of areas . The specific interaction of 1-Propylimidazolidine-2,4,5-trione with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical pathways due to their diverse range of applications
Pharmacokinetics
The molecular weight of this compound is 156.14 , which may influence its bioavailability
Result of Action
As a member of the imidazole class, it is likely to have diverse effects depending on its specific targets and mode of action
生化学分析
Biochemical Properties
1-Propylimidazolidine-2,4,5-trione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 1-Propylimidazolidine-2,4,5-trione is with soluble epoxide hydrolase (sEH), where it acts as an inhibitor . This interaction is crucial for studying the enzyme’s role in various physiological processes and developing potential therapeutic agents. Additionally, 1-Propylimidazolidine-2,4,5-trione has been shown to interact with matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in tissue remodeling and cancer progression .
Cellular Effects
1-Propylimidazolidine-2,4,5-trione exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of soluble epoxide hydrolase by 1-Propylimidazolidine-2,4,5-trione can lead to altered levels of epoxyeicosatrienoic acids (EETs), which are involved in anti-inflammatory and vasodilatory responses . Furthermore, the interaction with matrix metalloproteinases can affect cell migration, invasion, and angiogenesis, which are critical processes in cancer development and metastasis .
Molecular Mechanism
The molecular mechanism of 1-Propylimidazolidine-2,4,5-trione involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of soluble epoxide hydrolase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of epoxides . This inhibition results in increased levels of epoxyeicosatrienoic acids, which have various physiological effects. Additionally, 1-Propylimidazolidine-2,4,5-trione interacts with matrix metalloproteinases by binding to their active sites, inhibiting their proteolytic activity and thereby affecting tissue remodeling and cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propylimidazolidine-2,4,5-trione can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to 1-Propylimidazolidine-2,4,5-trione can lead to sustained inhibition of target enzymes and persistent changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 1-Propylimidazolidine-2,4,5-trione vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been noted, where a minimum concentration of 1-Propylimidazolidine-2,4,5-trione is required to achieve significant enzyme inhibition and therapeutic benefits .
Metabolic Pathways
1-Propylimidazolidine-2,4,5-trione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential toxicity .
Transport and Distribution
Within cells and tissues, 1-Propylimidazolidine-2,4,5-trione is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function. The transport and distribution of 1-Propylimidazolidine-2,4,5-trione are critical for understanding its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 1-Propylimidazolidine-2,4,5-trione is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of 1-Propylimidazolidine-2,4,5-trione is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
準備方法
The synthesis of 1-Propylimidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with a propylating agent under controlled conditions. One common method includes the use of propyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
1-Propylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propyl group or the imidazolidine ring, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
類似化合物との比較
1-Propylimidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-trione derivatives, such as:
1-Methylimidazolidine-2,4,5-trione: Similar in structure but with a methyl group instead of a propyl group. It may exhibit different reactivity and biological activity due to the smaller alkyl group.
1-Ethylimidazolidine-2,4,5-trione: Contains an ethyl group, leading to variations in physical and chemical properties compared to the propyl derivative.
1-Butylimidazolidine-2,4,5-trione: Features a butyl group, which may result in increased lipophilicity and altered biological interactions.
特性
IUPAC Name |
1-propylimidazolidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVHQVPTNDPZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960809 | |
| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40408-38-6 | |
| Record name | 2,4,5-Imidazolidinetrione, 1-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040408386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B1265912.png)
![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)
